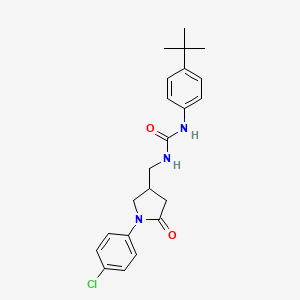

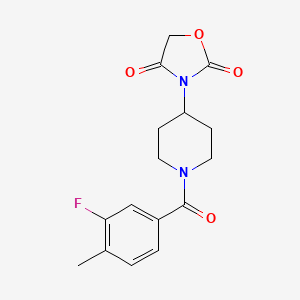

3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MS-275 and belongs to the class of histone deacetylase inhibitors.

Scientific Research Applications

Synthesis and Chemical Transformations

The compound 3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione, related to azetidine-2,4-diones and oxazolidine derivatives, is involved in various synthetic and chemical transformation processes. For instance, studies have shown the conversion of potassium benzylpenicillinate into derivatives of 3-phenylacetamidoazetidine-2,4-diones, highlighting a method involving a Norrish Type II photoreaction for synthesizing azetidine-2,4-diones (A. Kaura & R. J. Stoodley, 1988). Another research outlines the synthesis and base-catalyzed ring transformation of oxazolidin-thiazolones into different structures, demonstrating the versatility of oxazolidine derivatives in chemical reactions (A. Sápi et al., 1997).

Agricultural Applications

Compounds like famoxadone, which is structurally related to oxazolidine-2,4-diones, have found applications in agriculture as fungicides. Famoxadone, specifically, shows excellent control of plant pathogens across various classes, demonstrating the potential agricultural applications of oxazolidine derivatives (J. A. Sternberg et al., 2001).

Antibacterial Properties

Oxazolidinones, a class to which this compound is related, are known for their unique mechanism of bacterial protein synthesis inhibition. Novel oxazolidinone analogs like U-100592 and U-100766 have been highlighted for their in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and strains resistant to common antitubercular agents (G. Zurenko et al., 1996). This indicates the significant potential of 3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione and its derivatives in developing new antibacterial agents.

Enzyme Inhibition

Azetidine-2,4-diones have been studied as scaffolds for designing enzyme inhibitors, with specific focus on their ability to inhibit elastase, an enzyme involved in various inflammatory and degenerative diseases. These inhibitors, by incorporating structural elements for molecular recognition, have shown potential in targeting enzymes like porcine pancreatic elastase (J. Mulchande et al., 2008).

properties

IUPAC Name |

3-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6S/c1-9-5-11(3-4-12(9)21-2)23(19,20)15-6-10(7-15)16-13(17)8-22-14(16)18/h3-5,10H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVREYDJBCSSFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-chloro-2-[(4-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2995105.png)

![1-(4-fluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995107.png)

![2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2995110.png)

![8-(2,4-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2995116.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}-2-chloroethan-1-one](/img/structure/B2995117.png)